molecular formula C18H25NO B14473062 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one CAS No. 67805-10-1

1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one

Cat. No.: B14473062
CAS No.: 67805-10-1
M. Wt: 271.4 g/mol
InChI Key: QULQVFVBQPYGCB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one is an organic compound with a complex structure that includes a cyclohexyl group, a dimethylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexanone with 4-(dimethylamino)benzaldehyde under basic conditions to form the intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-4-[4-(methylamino)phenyl]but-3-en-2-one
  • 1-Cyclohexyl-4-[4-(ethylamino)phenyl]but-3-en-2-one
  • 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-2-en-2-one

Uniqueness

1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67805-10-1

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one

InChI

InChI=1S/C18H25NO/c1-19(2)17-11-8-15(9-12-17)10-13-18(20)14-16-6-4-3-5-7-16/h8-13,16H,3-7,14H2,1-2H3

InChI Key

QULQVFVBQPYGCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)CC2CCCCC2

Origin of Product

United States

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